molecular formula C12H20N4 B11797767 2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine

2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B11797767
M. Wt: 220.31 g/mol
InChI Key: VTDRDTORQKTDTC-UHFFFAOYSA-N
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Description

2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the isopropyl group and the piperidine ring onto the pyrimidine core. This often involves nucleophilic substitution reactions using reagents such as alkyl halides and amines.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound, often with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.

    Binding Interactions: The compound’s structure allows it to form specific interactions with target molecules, influencing their behavior.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Known for its use in medicinal chemistry.

    Pyrazolo[3,4-d]pyrimidine: A compound with similar structural features and biological activities.

    Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.

Uniqueness

2-Isopropyl-6-(piperidin-4-yl)pyrimidin-4-amine stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Its combination of an isopropyl group and a piperidine ring on the pyrimidine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

6-piperidin-4-yl-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C12H20N4/c1-8(2)12-15-10(7-11(13)16-12)9-3-5-14-6-4-9/h7-9,14H,3-6H2,1-2H3,(H2,13,15,16)

InChI Key

VTDRDTORQKTDTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)N)C2CCNCC2

Origin of Product

United States

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